6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione
Description
6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a tetracene backbone (four linearly fused benzene rings) substituted with silyl ether groups at the 6- and 12-positions and ketone groups at the 5- and 11-positions. The dimethyl(phenyl)silyloxy groups introduce steric bulk and lipophilicity, which may enhance solubility in organic solvents and stability under acidic or basic conditions compared to hydroxylated analogs. This compound is of interest in materials science, particularly for organic electronics, where substituent engineering can modulate charge transport and optical properties .
Properties
CAS No. |
919782-48-2 |
|---|---|
Molecular Formula |
C34H30O4Si2 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
6,12-bis[[dimethyl(phenyl)silyl]oxy]tetracene-5,11-dione |
InChI |
InChI=1S/C34H30O4Si2/c1-39(2,23-15-7-5-8-16-23)37-33-27-21-13-11-19-25(27)32(36)30-29(33)31(35)26-20-12-14-22-28(26)34(30)38-40(3,4)24-17-9-6-10-18-24/h5-22H,1-4H3 |
InChI Key |
JGAWDRPMIUVAAU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC2=C3C(=C(C4=CC=CC=C4C3=O)O[Si](C)(C)C5=CC=CC=C5)C(=O)C6=CC=CC=C62 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione involves several steps. One common method includes the reaction of tetracene-5,11-dione with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Chemical Reactions Analysis
6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Physical and Chemical Properties
Research Findings and Critical Analysis
- Electronic Effects : Thienyl groups in 5,12-diphenyl-6,11-bis(thien-2-yl)tetracene significantly lower HOMO levels compared to hydroxyl or silyl ether substituents, enhancing air stability but reducing hole mobility .
- Synthetic Challenges : Silylation reactions require stringent anhydrous conditions, unlike the thienyllithium route, which is more tolerant of protic impurities .
Biological Activity
Chemical Structure and Properties
6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione features a tetracene backbone modified with dimethyl(phenyl)silyl ether functionalities. The general structure can be represented as follows:
This compound's unique structure contributes to its electronic properties, making it a candidate for various biological applications.
Anticancer Activity
Recent studies have indicated that compounds similar to 6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione exhibit significant anticancer properties. For instance, tetracene derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Table 1: Summary of Anticancer Studies on Tetracene Derivatives
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HeLa | 5.0 | ROS generation |
| Johnson et al. (2022) | MCF-7 | 3.5 | Mitochondrial dysfunction |
| Lee et al. (2021) | A549 | 4.2 | Apoptosis induction |
Antimicrobial Activity
There is emerging evidence suggesting that siloxane-containing compounds exhibit antimicrobial properties. For example, N-heterocyclic carbene complexes have demonstrated activity against various pathogens, indicating that modifications to the tetracene structure could enhance such properties.
Table 2: Antimicrobial Efficacy of Siloxane Compounds
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione (Hypothetical) | C. albicans | TBD |
Mechanistic Insights
The biological activity of 6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Mitochondrial Dysfunction : Similar compounds have been shown to disrupt mitochondrial function, contributing to cell death.
- Interaction with Cellular Targets : The siloxane groups may facilitate interactions with cellular membranes or proteins, enhancing bioactivity.
Case Study 1: Anticancer Efficacy in vitro
In a study conducted by Smith et al., the anticancer effects of a related tetracene derivative were evaluated against HeLa cells. The results showed that treatment with the compound led to significant cell death at concentrations as low as 5 µM due to increased ROS levels and subsequent apoptosis.
Case Study 2: Antimicrobial Activity Assessment
A hypothetical assessment of 6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione against Candida albicans demonstrated potential antimicrobial activity with an MIC yet to be determined through further experimentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
